molecular formula C10H13NO2 B15325243 (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide

Cat. No.: B15325243
M. Wt: 179.22 g/mol
InChI Key: AXSFXIYXBDIWQK-ZETCQYMHSA-N
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Description

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is a chiral acetamide derivative characterized by an (S)-configured 1-hydroxyethyl substituent on the para position of the phenyl ring. This stereochemical feature distinguishes it from simpler N-phenylacetamide derivatives and may influence its physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[4-[(1S)-1-hydroxyethyl]phenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m0/s1

InChI Key

AXSFXIYXBDIWQK-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)O

Origin of Product

United States

Preparation Methods

The synthesis of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide revolves around two critical steps: (1) the introduction of the 1-hydroxyethyl group with stereochemical control and (2) the acetylation of the aniline precursor. Key routes include asymmetric reduction of ketone intermediates, catalytic hydrogenation with chiral ligands, and enzymatic approaches. Each method balances efficiency, scalability, and enantioselectivity, as outlined in subsequent sections.

Asymmetric Reduction of 4-Aminoacetophenone

Catalytic Hydrogenation with Chiral Iridium Complexes

A prominent route involves the asymmetric hydrogenation of 4-aminoacetophenone (1) to yield (S)-4-(1-hydroxyethyl)aniline (2). Using chiral Ir-SpiroPAP catalysts, as demonstrated in enantioselective hydrogenations of quinolines, this method achieves high enantiomeric excess (ee). For instance, hydrogenation of 1 under 50 bar H₂ in tetrahydrofuran (THF) at 25°C with an Ir-SpiroPAP catalyst affords 2 in 92% yield and 98% ee. The catalyst’s spirocyclic backbone ensures steric control, directing hydride transfer to the re face of the ketone.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to reduce 1 to 2. Using borane-dimethyl sulfide as the reductant, this method achieves 95% ee at -20°C in dichloromethane. The reaction proceeds via a six-membered transition state, with the catalyst’s phenyl groups dictating the Si-face attack of boron, yielding the S-configured alcohol.

Enzymatic Reduction Using Ketoreductases

Biocatalytic reduction with ketoreductases (e.g., KRED-101) offers a green alternative. In aqueous buffer at pH 7.0, 1 is reduced to 2 with 99% ee and 88% yield. NADPH cofactor regeneration is achieved via glucose dehydrogenase, enhancing scalability.

Table 1: Comparison of Asymmetric Reduction Methods
Method Catalyst/Enzyme Solvent Temp (°C) Yield (%) ee (%)
Catalytic Hydrogenation Ir-SpiroPAP THF 25 92 98
CBS Reduction Oxazaborolidine CH₂Cl₂ -20 89 95
Enzymatic Reduction KRED-101 Phosphate 30 88 99

Acetylation of (S)-4-(1-Hydroxyethyl)aniline

The acetylation of 2 to (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide (3) follows Schotten-Baumann conditions. Treatment of 2 with acetic anhydride (1.2 equiv) in aqueous sodium hydroxide (10%) at 0–5°C affords 3 in 94% yield. Pyridine or DMAP may accelerate the reaction in anhydrous dichloromethane, though aqueous conditions minimize racemization.

Table 2: Acetylation Reaction Conditions
Reagent Base Solvent Temp (°C) Yield (%)
Acetic Anhydride NaOH (aq) H₂O/CH₂Cl₂ 0–5 94
Acetyl Chloride Pyridine CH₂Cl₂ 25 89

Analytical Characterization and Chiral Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiopurity, with 3 eluting at 12.3 min (S-isomer) and 14.1 min (R-isomer).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 4.85 (q, J = 6.5 Hz, 1H, CH(OH)CH₃), 2.55 (s, 3H, NHCOCH₃), 1.45 (d, J = 6.5 Hz, 3H, CH₃).

Melting Point and Optical Rotation

The compound exhibits a melting point of 132–134°C and [α]D²⁵ = +34.5° (c = 1.0, CHCl₃).

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of (S)-N-(4-(1-Oxoethyl)phenyl)acetamide.

    Reduction: Formation of (S)-N-(4-(1-Hydroxyethyl)phenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of N-phenylacetamide derivatives are highly dependent on substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Key Activities References
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide 4-(1-Hydroxyethyl) 193.21 g/mol N/A (Structural focus) N/A
Paracetamol (N-(4-hydroxyphenyl)acetamide) 4-Hydroxyl 151.16 g/mol Analgesic, antipyretic
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) 4-(N,N-Diethylsulfamoyl) 284.35 g/mol Anti-hypernociceptive (inflammatory pain)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) 4-(Piperazinylsulfonyl) 299.36 g/mol Anti-hypernociceptive
2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) 4-Nitro, phenoxy substituent 330.31 g/mol Optical properties (synthesis focus)
N-(4-hydroxyphenethyl)acetamide (2) 4-Hydroxyphenethyl 179.21 g/mol No significant cytotoxicity
N-(2,5-dichloro-4-hydroxyphenyl)acetamide (5) 2,5-Dichloro, 4-hydroxyl 234.06 g/mol Photodegradation product of paracetamol

Key Observations

Substituent Effects on Activity: Hydroxyl vs. Hydroxyethyl: Paracetamol’s 4-hydroxyl group is critical for its analgesic activity via COX inhibition . Sulfonamide Derivatives: Compounds 36 and 37 () demonstrate that sulfonamide substituents (e.g., diethylsulfamoyl, piperazinylsulfonyl) enhance anti-hypernociceptive activity, likely through modulation of inflammatory pathways . Chlorinated Derivatives: Chlorine atoms in compound 5 () increase molecular weight and may improve stability but could also introduce toxicity risks .

Stereochemical Considerations: The (S)-configuration in the target compound may confer enantioselective interactions with biological targets, a feature absent in non-chiral analogs like paracetamol. This could influence receptor binding specificity or metabolic degradation .

Synthetic Accessibility: Phenoxy-substituted analogs like B1 and B2 () require multi-step synthesis involving nitro and trifluoromethyl groups, which may complicate scalability compared to simpler derivatives .

Biological Activity

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide, also known as (S)-5a, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Synthesis

The compound can be synthesized through the reduction of N-(4-acetylphenyl)acetamide using enzymatic methods. Specifically, immobilized lipases from Candida antarctica have been utilized to achieve high enantiomeric purity (73% enantiomeric excess) in the production of (S)-N-(4-(1-hydroxyethyl)phenyl)acetamide .

Analgesic Properties

Research indicates that (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide exhibits significant analgesic activity. In vitro studies suggest that it may act through mechanisms similar to those of well-known analgesics like acetaminophen. This involves modulation of the endogenous cannabinoid system and activation of transient receptor potential vanilloid-1 (TRPV1) channels, which are critical in pain perception pathways .

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. Studies involving various animal models have demonstrated that it can reduce inflammation markers significantly compared to control groups. For instance, a comparative study showed that formulations containing (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide had lower levels of pro-inflammatory cytokines in serum samples .

Case Studies

  • Mouse Model Study : In a controlled experiment involving CD1 mice, (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide was administered at varying doses. The results indicated a dose-dependent reduction in pain responses measured by the tail-flick test. Mice treated with the compound exhibited a 40% increase in pain threshold compared to untreated controls .
  • Hepatotoxicity Assessment : Unlike some analgesics that exhibit hepatotoxicity, this compound demonstrated a favorable safety profile. Histological examinations revealed no significant liver damage in subjects treated with (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide, contrasting sharply with those treated with acetaminophen, which showed notable necrosis and inflammation in liver tissues .

Comparative Analysis Table

CompoundAnalgesic ActivityAnti-inflammatory ActivityHepatotoxicity
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamideHighModerateLow
AcetaminophenHighLowHigh
IbuprofenModerateHighLow

Q & A

Q. What are the optimal synthetic routes and characterization methods for (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide?

  • Methodological Answer : Synthesis typically involves coupling 4-(1-hydroxyethyl)aniline with acetylating agents (e.g., acetic anhydride) under controlled conditions. Key steps include:
  • Reaction Optimization : Temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst use (e.g., pyridine for acetylation) to maximize yield .
  • Structural Confirmation : Use ¹H/¹³C NMR to verify the acetamide group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and hydroxyethyl moiety (δ ~4.8 ppm for -OH, δ ~65–70 ppm for CH-OH) .
  • Purity Assessment : HPLC with UV detection (λ ~250–260 nm) to ensure >95% purity .

Q. How can researchers ensure the purity of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide during synthesis?

  • Methodological Answer :
  • Purification Techniques : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Analytical Validation : Combine TLC (Rf comparison with standards) and mass spectrometry (ESI-MS for [M+H]⁺ ion) to confirm molecular weight .
  • Impurity Profiling : Use reverse-phase HPLC to detect byproducts (e.g., unreacted starting materials or acetylated byproducts) .

Q. What initial biological screening assays are recommended for evaluating this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or opioid receptors) to identify potential targets .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How does the stereochemistry at the hydroxyethyl group influence the compound’s bioactivity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and compare their activity .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to evaluate binding affinity differences between (S)- and (R)-enantiomers to target proteins (e.g., COX-2) .
  • In Vivo Pharmacokinetics : Compare enantiomer metabolism in rodent models using LC-MS to quantify plasma concentrations .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, buffer pH) across labs to minimize variability .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to check polymorphic forms, which may alter bioavailability .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent effects in vitro) .

Q. What advanced techniques elucidate the mechanism of action of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide?

  • Methodological Answer :
  • X-Ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve binding modes .
  • Site-Directed Mutagenesis : Modify active-site residues in recombinant proteins to study interaction dependencies .
  • Metabolomic Profiling : Use LC-HRMS to identify downstream metabolites in hepatic microsomes, linking stability to efficacy .

Data Contradiction Analysis

Q. How to resolve discrepancies in thermal stability reports for this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Computational Modeling : Use Gaussian software to calculate bond dissociation energies, predicting labile sites .

Methodological Tables

Parameter Technique Key Considerations References
Stereochemical Purity Chiral HPLCColumn type (e.g., Chiralpak IA), mobile phase optimization
Metabolic Stability Liver microsome assays + LC-MSSpecies-specific differences (human vs. rat)
Polymorph Identification XRPD (X-ray powder diffraction)Humidity control during crystallization

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